molecular formula C25H22FN5O3 B2867790 7-(4-(4-fluorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021026-60-7

7-(4-(4-fluorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2867790
CAS No.: 1021026-60-7
M. Wt: 459.481
InChI Key: XHOKVBCHFHMDIA-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[4,3-c]pyridin-3(5H)-one core substituted with a 5-methyl group and a 2-phenyl ring. The piperazine moiety at position 7 is functionalized with a 4-fluorobenzoyl group, distinguishing it from related derivatives. Such structural features are critical for its physicochemical properties and biological activity, particularly in targeting enzymes like phosphodiesterases or kinases .

Properties

IUPAC Name

7-[4-(4-fluorobenzoyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN5O3/c1-28-15-20(22-21(16-28)25(34)31(27-22)19-5-3-2-4-6-19)24(33)30-13-11-29(12-14-30)23(32)17-7-9-18(26)10-8-17/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOKVBCHFHMDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations in Piperazine Substituents

The piperazine ring is a common pharmacophore in many bioactive compounds. Key comparisons include:

Compound Name Piperazine Substituent Core Structure Key Differences
7-(4-(4-Fluorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one (Target) 4-Fluorobenzoyl Pyrazolo[4,3-c]pyridinone Reference compound
5-Ethyl-7-{[4-(2-fluorophenyl)piperazinyl]carbonyl}-2-phenyl-pyrazolo[4,3-c]pyridin-3-one 2-Fluorophenyl Pyrazolo[4,3-c]pyridinone Ethyl vs. methyl; ortho-fluoro substituent
1-[[3-(4,7-Dihydro-2-methyl-7-oxo-3-propyl-2H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonyl]-4-(methyl-d3)piperazine Sulfonyl group + deuterated methyl Pyrazolo[4,3-d]pyrimidinone Sulfonyl vs. benzoyl; isotopic modification
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one 4-(Trifluoromethyl)phenyl Pyrazole-butanoic acid conjugate Trifluoromethyl enhances electronegativity
  • Impact of Substituent Position : The target compound’s para-fluorobenzoyl group (vs. ortho-fluoro in ) may improve steric compatibility with hydrophobic enzyme pockets.

Core Heterocyclic Modifications

The pyrazolo-pyridinone/pyrimidinone core is pivotal for activity. Notable analogs include:

Compound Name Core Structure Substituents Biological Relevance
MK8 (2-(4-Fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one) Pyrazolo[1,5-a]pyrimidinone 4-Fluorophenyl at position 2 Optimized for kinase inhibition
Pyrazolo[3,4-c]pyrazole derivatives Pyrazolo[3,4-c]pyrazole Azido/hydrazine modifications Anticancer and antimicrobial activity
4H-Pyrazino[1,2-a]pyrimidin-4-one derivatives Pyrazino-pyrimidinone Varied piperidine/piperazine substituents Broad-spectrum enzyme inhibition
  • Pyridinone vs. Pyrimidinone: The target’s pyridinone core (vs. pyrimidinone in MK8) may alter ring planarity, affecting π-π stacking interactions with target proteins .
  • Methyl Substitution : The 5-methyl group in the target compound could reduce metabolic oxidation compared to ethyl or propyl groups in analogs .

Research Findings and Pharmacological Insights

While specific activity data for the target compound is unavailable in the provided evidence, structural comparisons suggest:

  • Selectivity : The 4-fluorobenzoyl group may confer selectivity for enzymes with aromatic binding pockets (e.g., serotonin receptors or PDE5) .
  • Solubility : The 5-methyl group likely improves aqueous solubility compared to bulkier alkyl chains in analogs like .
  • Metabolic Stability : Deuterated methyl groups (as in ) or fluorine atoms (in the target) can mitigate oxidative metabolism, extending half-life.

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